4-Ethynyl-1-methyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

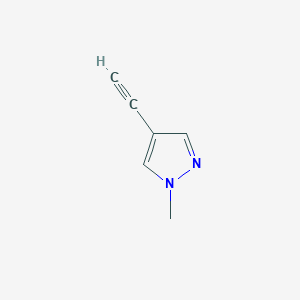

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethynyl-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-3-6-4-7-8(2)5-6/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACKOVAPLUVOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679777 | |

| Record name | 4-Ethynyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39806-89-8 | |

| Record name | 4-Ethynyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynyl-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrazole Core Structures in Heterocyclic Chemistry

The pyrazole (B372694) nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.govencyclopedia.pub This structural motif is not only of academic interest but also holds immense practical value, particularly in the realm of medicinal chemistry. nih.govnih.gov Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. mdpi.commdpi.com The presence of the pyrazole core in numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib (B62257) and the anticoagulant apixaban, underscores its pharmacological importance. nih.gov

The versatility of the pyrazole ring stems from its electronic properties and multiple sites for functionalization. It is an aromatic system, which imparts stability to the molecule. royal-chem.com The two nitrogen atoms, one pyrrole-like and the other pyridine-like, provide opportunities for various chemical transformations. encyclopedia.pub Electrophilic substitution reactions typically occur at the C4 position, while the nitrogen atoms and other carbon positions can be modified through a variety of synthetic methods. nih.gov The ability to introduce diverse substituents onto the pyrazole scaffold allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for designing compounds with specific biological targets. nih.gov

The synthesis of the pyrazole ring itself is well-established, with the most common method being the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov This accessibility, coupled with the wide-ranging biological and material science applications, solidifies the pyrazole core as a privileged scaffold in modern organic chemistry. nih.govroyal-chem.com

Overview of Ethynyl Substituted Heterocycles As Synthetic Building Blocks

Ethynyl-substituted heterocycles are a class of organic compounds that have gained significant traction as versatile synthetic intermediates. The ethynyl (B1212043) group, a carbon-carbon triple bond, is a highly reactive functional group that can participate in a multitude of chemical transformations. This reactivity makes ethynyl-substituted heterocycles valuable building blocks for the construction of complex molecular architectures. chemrxiv.orgchemrxiv.org

One of the most prominent applications of terminal alkynes, such as those found in ethynyl-substituted heterocycles, is in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemrxiv.orgmdpi.com This reaction allows for the efficient and regioselective formation of triazole rings, which are themselves important pharmacophores. mdpi.com The linear geometry of the acetylene (B1199291) linker provides a rigid scaffold, which can be advantageous in drug design and the construction of supramolecular structures. chemrxiv.org

Beyond click chemistry, the ethynyl group can undergo a variety of other reactions, including Sonogashira cross-coupling, which is instrumental in forming carbon-carbon bonds with aryl or vinyl halides. nih.gov Additionally, the triple bond can be reduced to a double or single bond, or it can be oxidized to form dicarbonyl compounds. This rich reactivity profile allows for the elaboration of ethynyl-substituted heterocycles into a diverse array of functionalized molecules. In material science, these compounds are explored for the development of conductive polymers and photovoltaic materials. royal-chem.com

Contextualizing 4 Ethynyl 1 Methyl 1h Pyrazole Within Pyrazole Chemistry

Within the extensive family of pyrazole (B372694) derivatives, 4-ethynyl-1-methyl-1H-pyrazole holds a specific and valuable position. Its structure combines the proven pharmacological relevance of the pyrazole core with the synthetic versatility of the ethynyl (B1212043) group. The substitution pattern is also noteworthy. The methyl group at the N1 position prevents the tautomerism often observed in N-unsubstituted pyrazoles, leading to a single, well-defined isomer. encyclopedia.pub The ethynyl group at the C4 position, the preferred site for electrophilic substitution, makes it an ideal handle for further molecular elaboration. nih.gov

The synthesis of this compound can be achieved through established synthetic routes. A common approach involves the Sonogashira cross-coupling reaction of a 4-halo-1-methyl-1H-pyrazole with a protected acetylene (B1199291), followed by deprotection to yield the terminal alkyne. nih.gov

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. For instance, it has been utilized in the preparation of substituted pyrazoles through various coupling reactions. smolecule.com Its terminal alkyne functionality makes it a prime candidate for click chemistry applications, enabling the straightforward linkage to other molecules containing an azide (B81097) group. smolecule.com

Emerging Research Trajectories for 4 Ethynyl 1 Methyl 1h Pyrazole and Its Derivatives

Strategies for Pyrazole Ring Formation Preceding Ethynylation

The synthesis of the pyrazole core is a well-established field in heterocyclic chemistry. The most common precursor for the target molecule is a 4-halo-1-methyl-1H-pyrazole, such as 4-iodo-1-methyl-1H-pyrazole. synquestlabs.comgoogle.com The formation of the fundamental pyrazole ring can be achieved through various methodologies, including classical cyclization reactions, modern multicomponent strategies, and green, metal-free approaches.

Cyclization reactions represent the most traditional and widely used method for constructing the pyrazole ring. The core principle involves the condensation of a hydrazine (B178648) derivative with a 1,3-difunctional compound.

A cornerstone of pyrazole synthesis is the reaction between 1,3-dicarbonyl compounds and hydrazines. thieme-connect.com This cyclocondensation reaction is a straightforward approach to forming the pyrazole heterocycle. However, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, the reaction can lead to a mixture of regioisomers, a challenge addressed by methods discussed in section 2.1.4. thieme-connect.comacs.org

Another prevalent strategy involves the cyclization of α,β-unsaturated carbonyl compounds with hydrazine derivatives. longdom.org This method provides a reliable route to pyrazoles and their partially saturated precursors, pyrazolines, which may require a subsequent oxidation step to yield the aromatic pyrazole ring. Furthermore, thermally induced tandem cyclization and migration of alkyne-tethered diazo compounds has been developed as a method to produce fused 1H-pyrazoles and other complex structures, highlighting the versatility of cyclization-based approaches. rsc.org

Multicomponent reactions (MCRs) have gained prominence as highly efficient and atom-economical tools for synthesizing complex molecular architectures in a single step. beilstein-journals.orgmdpi.com These reactions combine three or more starting materials in a one-pot process, offering significant advantages over traditional multi-step syntheses in terms of efficiency and resource utilization. beilstein-journals.org

Several MCRs have been developed for pyrazole synthesis. A common three-component reaction involves the condensation of an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by an efficient catalyst like Yb(PFO)₃, to produce highly substituted pyrazoles. beilstein-journals.org Four-component reactions have also been devised; for instance, the reaction of enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate (B8463686) in water provides a sustainable route to various pyrazole derivatives. longdom.org The scope of MCRs extends to the synthesis of more complex systems, such as pyrazole-linked thiazoles, demonstrating the modularity and power of this approach. acs.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| Four-component | Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Ammonium acetate, Water, Reflux | 1H-pyrazole derivatives | longdom.org |

| Three-component | Aryl glyoxal, Aryl thioamide, Pyrazolones | HFIP, Room Temperature | Pyrazole-linked thiazoles | acs.org |

| Five-component | Thiadiazole-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10, 65–70 °C | Highly substituted pyrano[2,3-c]pyrazoles | mdpi.com |

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic methods that avoid the use of transition metals. These approaches reduce cost, minimize toxic waste, and simplify product purification.

One such method involves the de novo construction of sulfonated pyrazoles from readily available sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates under mild, metal-free conditions. acs.orgacs.org Another innovative, transition-metal-free protocol utilizes calcium carbide as an inexpensive and practical acetylide source, which reacts with N-tosylhydrazones derived from aldehydes or ketones to afford substituted pyrazoles in good yields. rsc.org This transformation proceeds through a [3+2] cycloaddition followed by a acs.orgCurrent time information in Bangalore, IN.-sigmatropic rearrangement. rsc.org Additionally, the [3+2] cycloaddition reaction between sulfonyl hydrazones and benzyl (B1604629) acrylate (B77674) under metal-free conditions provides an alternative and efficient route for the construction of pyrazole derivatives. rsc.org

A significant challenge in pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyls, is controlling the regioselectivity of the cyclocondensation reaction. thieme-connect.com The reaction can produce two different regioisomers, which are often difficult to separate. thieme-connect.comacs.org Consequently, developing highly regioselective methods is of great importance.

Research has shown that the choice of solvent can dramatically influence the regiochemical outcome. For the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones, aprotic amide solvents such as N,N-dimethylacetamide (DMAc) provide consistently higher regioselectivity compared to traditional protic solvents like ethanol (B145695) or acetic acid. thieme-connect.comorganic-chemistry.org This improved protocol allows for the synthesis of 1-aryl-3,4,5-substituted pyrazoles with excellent regiocontrol under mild, room-temperature conditions. thieme-connect.comorganic-chemistry.org Other strategies include the use of substrates designed to direct the cyclization, such as α-benzotriazolyl-α,β-unsaturated ketones, which react with monosubstituted hydrazines to form a single pyrazole regioisomer. acs.org Furthermore, temperature can be used as a controlling factor to achieve divergent synthesis, yielding either pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials by simply tuning the reaction temperature. nih.gov

| Method | Substrates | Key Conditions | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Solvent-controlled cyclocondensation | Arylhydrazine hydrochlorides, 1,3-Diketones | DMAc solvent, 10 N HCl (cat.), r.t. | High regioselectivity (e.g., >99.8:0.2) | thieme-connect.comorganic-chemistry.org |

| Substrate-controlled cyclization | α-Benzotriazolyl-α,β-unsaturated ketones, Monosubstituted hydrazines | NaOEt (cat.), Ethanol | Single regioisomer formed | acs.org |

| Temperature-controlled divergent synthesis | α,β-alkynic hydrazones | Varying temperature (e.g., 60 °C vs 95 °C) | Divergent synthesis of pyrazoles vs. 1-tosyl-1H-pyrazoles | nih.gov |

| Catalyst-controlled cascade reaction | Saturated ketones, Hydrazines | Cu(II) catalyst | Highly regioselective [3+2] annulation | sioc-journal.cn |

Direct Ethynylation and Methylation Strategies

Once the pyrazole ring is formed, the next stage involves introducing the methyl group at the N1 position and the ethynyl group at the C4 position. Methylation can be achieved on the NH-pyrazole using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, often in the presence of a base. google.comchemicalbook.com The introduction of the ethynyl group is most commonly accomplished via a cross-coupling reaction on a 4-halopyrazole precursor.

The Sonogashira cross-coupling reaction is a powerful and widely employed method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. beilstein-journals.org This reaction is the premier strategy for introducing an ethynyl group onto the pyrazole core to synthesize the target compound.

The typical reaction involves coupling a 4-halo-1-methyl-1H-pyrazole (commonly 4-iodo-1-methyl-1H-pyrazole for its higher reactivity) with a terminal alkyne. beilstein-journals.orgrsc.org To avoid side reactions of the terminal alkyne, a protected alkyne such as (trimethylsilyl)acetylene (TMSA) is frequently used. The reaction is catalyzed by a palladium complex (e.g., PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI) in the presence of a base, typically an amine like triethylamine (B128534) or diisopropylamine. mdpi.com This coupling yields a protected 4-(trimethylsilylethynyl)-1-methyl-1H-pyrazole intermediate.

The final step in the sequence is the removal of the trimethylsilyl (B98337) (TMS) protecting group to unveil the terminal alkyne. This deprotection is readily accomplished under mild conditions, for example, by treatment with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or by using a base such as potassium carbonate in methanol. gelest.com Mild and efficient deprotection can also be achieved using a system of sodium ascorbate (B8700270) and copper sulfate. researchgate.net The Sonogashira reaction can be integrated into one-pot sequences, for example, following an acyl-Sonogashira coupling and cyclocondensation to build the pyrazole ring, demonstrating its versatility in complex synthetic routes. mdpi.comrsc.org

| Pyrazole Substrate | Alkyne Partner | Catalyst System | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Iodo-1-methyl-1H-pyrazole | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂, CuI, Triethylamine | Inert atmosphere, solvent (e.g., THF) | 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole | mdpi.com |

| Acyl chlorides | TIPS-protected butadiyne | PdCl₂(PPh₃)₂, CuI | Followed by cyclization, desilylation, and click chemistry | 5-Triazolyl-substituted-1H-pyrazoles | mdpi.com |

| Acid chlorides | Terminal alkynes | Pd-nanoparticles (in situ), PEG-400/H₂O | Cu-free, followed by cyclization | 3,5-Disubstituted and 3,4,5-trisubstituted pyrazoles | rsc.org |

Methylation of the Pyrazole Nitrogen

The introduction of a methyl group onto the pyrazole nitrogen is a critical step in the synthesis of the target compound. A common and effective method involves the N-methylation of a pyrazole ester precursor, such as 3-ethyl-5-pyrazole carboxylic acid ethyl ester. This nucleophilic substitution reaction replaces the hydrogen atom on the pyrazole nitrogen with a methyl group. The reaction is typically facilitated by a methylating agent like dimethyl carbonate (DMC) in the presence of a base, such as potassium carbonate, under specific temperature and pressure conditions to ensure high yield and purity. For example, heating the pyrazole precursor with potassium carbonate and DMC can yield the N-methylated product with over 82% yield and 95% purity. Alternative methylating agents include methyl iodide or dimethyl sulfate.

Table 1: Optimized Conditions for N-Methylation of a Pyrazole Precursor

| Parameter | Value | Source |

|---|---|---|

| Methylating Agent | Dimethyl Carbonate (DMC) | |

| Base | Potassium Carbonate | |

| Temperature | 100–150°C | |

| Pressure | 0.5–1.1 MPa |

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is essential for exploring its chemical space and potential applications. This involves introducing a variety of functional moieties onto the pyrazole scaffold using a range of synthetic techniques.

Introduction of Carboxylic Acid Moieties

The synthesis of this compound carboxylic acids is a multi-step process that often begins with a pre-functionalized pyrazole ring. One established route starts with a methylated pyrazole ester, which is first halogenated at the 4-position. The resulting 4-chloro intermediate serves as a handle for introducing the ethynyl group via a Sonogashira cross-coupling reaction with a protected alkyne like trimethylsilylacetylene (B32187) (TMSA). This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, with a copper(I) co-catalyst. Following the successful coupling, the silyl (B83357) protecting group is removed to yield the terminal alkyne. The final step is the hydrolysis of the ester group to the carboxylic acid, typically achieved through saponification with an aqueous base like sodium hydroxide, followed by acidification. An alternative conceptual approach involves the direct carboxylation of the pyrazole ring using carbon dioxide. smolecule.com

Synthesis of Ester Derivatives

Ester derivatives of this compound are valuable for synthetic manipulation and for studying the role of the carboxylic acid group in potential biological activities. The synthesis of these esters can be approached from their corresponding carboxylic acids. Standard esterification procedures, such as the Fischer esterification involving reaction of the carboxylic acid with an alcohol (e.g., ethanol or methanol) under acidic catalysis, can be employed. The synthesis of precursor molecules like 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester demonstrates the integration of ester functionalities early in the synthetic sequence. These ester groups can be carried through several reaction steps before potential final hydrolysis.

Incorporation of Other Functional Groups (e.g., Cyclopropyl)

The incorporation of diverse functional groups, such as cyclopropyl (B3062369) and formyl moieties, expands the structural variety of ethynyl-pyrazole derivatives.

Cyclopropyl Groups: The synthesis of cyclopropyl-substituted pyrazoles can be achieved through several routes. smolecule.comsmolecule.com One common strategy involves the cyclization reaction between a hydrazine bearing the desired substituent (e.g., cyclopropyl hydrazine) and an appropriate ethynyl ketone. smolecule.com Another efficient method is the use of one-pot, three-component reactions, which might involve the condensation of a substituted aldehyde with tosylhydrazine, followed by a cycloaddition with a terminal alkyne to construct the pyrazole ring. smolecule.comsmolecule.com

Formyl Groups: The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group (-CHO) onto the pyrazole ring, typically at the 4-position. researchgate.net This reaction uses a reagent prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researchgate.net The resulting pyrazole-4-carbaldehydes are versatile intermediates that can be used to build more complex fused heterocyclic systems.

Advanced Synthetic Strategies for Functionalized Pyrazoles

Modern synthetic organic chemistry offers several advanced strategies for constructing highly functionalized pyrazole systems with precision and efficiency.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is a cornerstone for introducing ethynyl groups onto the pyrazole ring. It is frequently used to couple a halogenated pyrazole (e.g., 4-iodo- or 4-bromopyrazole) with a terminal alkyne. researchgate.net The reaction's reliability and tolerance for various functional groups make it a key strategy in the synthesis of the target compound's derivatives. researchgate.net

Multicomponent Reactions (MCRs): MCRs provide a highly efficient pathway to complex molecules by combining three or more reactants in a single step. nih.gov These reactions are prized for their atom economy and for streamlining the synthesis process, often yielding highly substituted pyrazoles with high purity under catalytic conditions. smolecule.comsmolecule.com

Cascade Reactions: Rhodium-catalyzed cascade reactions, involving an addition-cyclization sequence between hydrazines and alkynes, offer a concise and efficient method to prepare highly substituted pyrazoles. nih.gov

C-H Activation: Direct functionalization of the pyrazole ring's C-H bonds is an increasingly important strategy. scholaris.ca For instance, reacting pyrazole N-oxides with arynes can regioselectively introduce hydroxyaryl groups at the C3 position under mild conditions, a challenging transformation via traditional methods. scholaris.ca

Challenges and Optimization in Synthetic Routes

The synthesis of this compound and its derivatives is not without its challenges, necessitating careful optimization of reaction conditions and strategies.

Regioselectivity: A primary challenge in pyrazole synthesis is controlling regioselectivity—that is, ensuring that functional groups are introduced at the desired positions on the pyrazole ring. thieme-connect.com The reaction of unsymmetrical precursors can often lead to mixtures of regioisomers, which can be difficult to separate. scholaris.ca The development of regioselective methods, such as copper-catalyzed cycloadditions or the use of specific directing groups, is crucial for obtaining pure products efficiently. nih.govthieme.deacs.org

Reaction Conditions: The success of many synthetic steps is highly dependent on the reaction conditions. For example, Sonogashira couplings can be challenging, especially with electronically demanding substituents like trifluoromethyl groups on the pyrazole ring. lookchem.com Optimization often requires screening different catalysts, ligands, solvents, and temperatures to achieve the desired outcome. lookchem.com

Click Chemistry Applications of the Ethynyl Group

The terminal ethynyl group of this compound makes it a prime candidate for click chemistry, a class of reactions known for their high efficiency, reliability, and biocompatibility. smolecule.comsmolecule.com These reactions enable the straightforward formation of new covalent bonds, facilitating the synthesis of complex molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a prominent reaction for this compound. rsc.orgnih.gov This reaction involves the [3+2] cycloaddition between the terminal alkyne of the pyrazole and an organic azide (B81097) in the presence of a copper(I) catalyst. nih.govacs.orgresearchgate.net The result is the exclusive formation of a 1,4-disubstituted 1,2,3-triazole. nih.govresearchgate.net

The CuAAC reaction is highly valued for its robustness and can be performed under a variety of conditions. acs.org The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide to form the triazole ring. rsc.orgacs.org The use of copper(I)-stabilizing ligands can enhance the efficiency and stability of the catalyst. acs.org This reaction has been utilized in a one-pot, three-step protocol for the synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles, which includes a Sonogashira cross-coupling, desilylation, and the CuAAC reaction. rsc.org

Table 1: Examples of CuAAC Reactions with Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 4-ethynyl-5-(trifluoromethyl)-1H-pyrazoles | Organic azides | Copper(I) | 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles | rsc.org |

| Terminal Alkyne | Organic Azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole | nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in biological systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. acs.orgnih.gov This reaction utilizes a strained cycloalkyne, which readily reacts with an azide without the need for a catalyst. nih.govacs.org While direct evidence for the use of this compound in SPAAC is not prevalent in the provided results, the principle of SPAAC is a significant aspect of click chemistry involving alkynes. nih.govresearchgate.net The reaction's utility in conjugating molecules to biological systems highlights its importance. nih.gov

Photoclick Chemistry for Pyrazole Derivatives

Photoclick chemistry represents another advancement in forming pyrazole derivatives, utilizing light to initiate the reaction. One such method involves the 1,3-dipolar cycloaddition between alkynes and nitrilimines, which can be generated in situ from 2,5-disubstituted tetrazoles upon irradiation. sonar.ch This photochemical approach provides a mild and atom-economical route to a variety of pyrazole structures. sonar.ch

Formation of 1,2,3-Triazole Linkages

The formation of 1,2,3-triazole linkages is a direct outcome of the azide-alkyne cycloaddition reactions. nih.govnih.gov The CuAAC reaction, in particular, is a highly reliable method for creating the 1,4-disubstituted 1,2,3-triazole isomer. nih.govresearchgate.net These triazole-linked compounds are of interest in medicinal chemistry and materials science. The synthesis of unsymmetrically substituted 4,4′-bi-1,2,3-triazoles has been achieved through a sequential click reaction strategy starting from 1-trimethylsilyl-1,3-butadiyne. researchgate.net

Cross-Coupling Reactions Involving the Pyrazole Core

The pyrazole core of this compound can participate in various cross-coupling reactions, enabling the introduction of different substituents onto the heterocyclic ring. smolecule.com A notable example is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is instrumental in forming the ethynyl group on the pyrazole ring itself, often by reacting a halogenated pyrazole with a terminal alkyne. researchgate.net For instance, the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles utilized a Sonogashira cross-coupling of 4-bromo-5-trifluoromethyl-1H-pyrazole with ethynyltrimethylsilane. rsc.org

Table 2: Sonogashira Cross-Coupling for Pyrazole Functionalization

| Pyrazole Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 4-bromo-5-trifluoromethyl-1H-pyrazole | Ethynyltrimethylsilane | Pd(0) catalyst | Alkyne-containing TMSA-5-trifluoromethyl-1H-pyrazoles | rsc.org |

| 1-(1-protected)-3-iodo-1H-pyrazole derivatives | Phenyl acetylene (B1199291) | Palladium catalyst | Substituted 3-(phenylethynyl)-1H-pyrazoles | researchgate.net |

Reactions at the Pyrazole Nitrogen Atom

The pyrazole ring contains two nitrogen atoms, and their reactivity is a key aspect of pyrazole chemistry. nih.govthieme-connect.de The nitrogen at the 1-position of this compound is already substituted with a methyl group. However, in related pyrazole compounds, the N-H bond of an unsubstituted pyrazole can undergo various reactions, including alkylation and arylation. organic-chemistry.org For instance, N-arylation of nitrogen-containing heterocycles can be achieved using aryl halides in the presence of a copper catalyst. organic-chemistry.org The methyl group at the N1 position of this compound influences the molecule's properties by enhancing its metabolic stability. vulcanchem.com

Derivatization Strategies for Enhanced Functionality

The structure of this compound, featuring both a reactive ethynyl group and an aromatic pyrazole core, provides a versatile platform for a wide range of derivatization strategies aimed at enhancing its functionality. smolecule.com These strategies leverage the distinct reactivity of each component to introduce new chemical entities, thereby modulating the molecule's properties for specific applications in medicinal chemistry and materials science. evitachem.com

The ethynyl group is a primary site for functionalization. It readily participates in various chemical transformations, including:

Coupling Reactions : The terminal alkyne can undergo Sonogashira cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst, allowing for the introduction of diverse substituents.

Cycloaddition Reactions : The ethynyl moiety is an excellent dienophile or dipolarophile, engaging in cycloaddition reactions to form more complex heterocyclic systems. smolecule.comevitachem.com

Oxidation and Reduction : The triple bond can be oxidized to form corresponding carbonyl compounds or reduced to yield the analogous ethyl-substituted pyrazole.

Nucleophilic Addition : The ethynyl group can act as a nucleophile or be attacked by nucleophiles, facilitating a variety of chemical transformations. evitachem.com

The pyrazole ring itself offers additional sites for derivatization, enabling the creation of a modular scaffold for building complex molecules. whiterose.ac.uk Functionalization can be achieved through halogenation, metalation, and other substitution reactions on the pyrazole core. whiterose.ac.uk This dual reactivity allows for the systematic and controlled synthesis of a library of derivatives with tailored electronic, steric, and physicochemical properties.

For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is often a necessary step to improve the volatility, thermal stability, and chromatographic behavior of analytes. researchgate.net While direct analysis is sometimes possible, converting polar functional groups into less polar derivatives is generally preferred. researchgate.net

In the context of pyrazole-containing compounds, specific reagents are used to target functional groups for derivatization. For instance, 1-methyl-1H-pyrazole-4-sulfonyl chloride has been identified as a derivatization reagent for mass spectrometry analysis of estrogens, highlighting the use of pyrazole moieties in creating suitable derivatives for detection. researchgate.net

For a compound like this compound, derivatization would likely target the N-H group of the pyrazole ring if it were not already methylated, or other reactive sites. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often containing a catalyst like trimethylchlorosilane (TMCS), are commonly used to convert active hydrogens (e.g., on hydroxyl or amine groups) into their corresponding trimethylsilyl (TMS) ethers or amines. researchgate.net The presence of the ethynyl group on this compound might introduce steric hindrance that could affect the efficiency of the derivatization reaction. researchgate.net Another approach involves using reagents like ethyl chloroformate for in-matrix derivatization, which has been successfully applied to amphetamine-like molecules for GC-MS analysis. nih.gov

The goal of such derivatization is to produce a derivative with a distinct and stable molecular ion in the mass spectrum, which can then be used as the quantification ion for maximum sensitivity and specificity in analytical methods. researchgate.netnih.gov

Directed ortho-metalation (DoM) is a powerful strategy for the regiocontrolled functionalization of aromatic and heteroaromatic compounds. nih.govresearchgate.net This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized metalated intermediate. This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents with high regioselectivity. researchgate.net

In heterocyclic systems, heteroatoms within the ring or substituent groups can act as DMGs. nih.govthieme-connect.de For pyrazoles, the nitrogen atoms of the ring can direct metalation. The N1-substituent on the pyrazole ring plays a crucial role in determining the site of deprotonation. In the case of this compound, the N1-methyl group and the pyrazole nitrogen at position 2 would direct lithiation to the C5 position.

The general process for introducing a substituent at the C5 position of this compound via DoM would be:

Metalation : Treatment of the pyrazole with a strong lithium amide base like lithium diisopropylamide (LDA) or an alkyllithium such as n-butyllithium or sec-butyllithium (B1581126) at low temperatures (-78°C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). researchgate.netgoogle.com

Electrophilic Quench : The resulting C5-lithiated pyrazole is then reacted with an appropriate electrophile to introduce the desired substituent.

This methodology allows for the controlled introduction of various functional groups at a specific position, which is often difficult to achieve through classical electrophilic substitution reactions. For example, reacting the lithiated intermediate with carbon dioxide would yield the corresponding C5-carboxylic acid. google.com This approach provides a regiospecific route to 1,4,5-trisubstituted pyrazole derivatives. researchgate.net

The concept of modular derivatization is central to modern synthetic and medicinal chemistry, allowing for the systematic and efficient construction of diverse molecular libraries from a common core structure. whiterose.ac.uk The pyrazole scaffold is particularly amenable to this approach due to its multiple, chemically distinct reaction sites that can be functionalized in a controlled, sequential manner. whiterose.ac.ukresearchgate.net

A key strategy for the modular derivatization of pyrazoles involves the use of intermediates that permit orthogonal functionalization. For example, pyrazole trifluoroborates can be synthesized and then subjected to chemoselective halogenation at specific positions on the heteroaromatic ring. whiterose.ac.uk This creates a di-functionalized scaffold where the borate (B1201080) and halide groups can be differentiated and addressed in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. whiterose.ac.uk

For this compound, a modular approach would leverage the reactivity of both the ethynyl group and the C5-position of the pyrazole ring.

Table 1: Modular Derivatization Scheme

| Step | Reaction | Position Functionalized | Reagents & Conditions | Resulting Intermediate |

| 1 | Ortho-metalation & Halogenation | C5 | 1. n-BuLi, THF, -78°C2. I₂ or Br₂ | 5-Halo-4-ethynyl-1-methyl-1H-pyrazole |

| 2 | Sonogashira Coupling | C4 (Ethynyl) | Aryl-X, Pd(PPh₃)₄, CuI, Et₃N | 5-Halo-4-(aryl-ethynyl)-1-methyl-1H-pyrazole |

| 3 | Suzuki Coupling | C5 | Aryl-B(OH)₂, Pd catalyst, base | 5-Aryl-4-(aryl-ethynyl)-1-methyl-1H-pyrazole |

This step-wise approach allows for the independent introduction of different substituents at the C4 and C5 positions, providing a powerful tool for generating fully-functionalized and highly substituted pyrazole derivatives. whiterose.ac.uk This modularity is essential for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

Exploration of Novel Reaction Pathways and Mechanisms

Research into the reactivity of this compound and related alkynyl-heterocycles continues to uncover novel reaction pathways and mechanisms, expanding the synthetic utility of these building blocks. A significant area of exploration is the use of these compounds in cycloaddition reactions to construct fused heterocyclic systems. evitachem.comsonar.ch

One such novel pathway is the synthesis of substituted pyrazolo[1,5-a]pyridines. researchgate.netacs.orgnih.gov This class of fused N-heterocycles is of pharmaceutical interest, and methods for their rapid and diverse synthesis are highly valuable. acs.orgnih.gov The reaction often involves a domino process where an N-iminopyridinium ylide undergoes a tandem palladium-catalyzed/silver-mediated reaction with a terminal alkyne like this compound. acs.org This sequence can involve direct alkynylation followed by an intramolecular cyclization to yield the pyrazolo[1,5-a]pyridine (B1195680) core. acs.org

Another important reaction pathway is the 1,3-dipolar cycloaddition between the ethynyl group of the pyrazole and a 1,3-dipole, such as a nitrilimine. sonar.ch Nitrilimines can be generated in situ, for example, by the photochemical extrusion of nitrogen from a tetrazole. sonar.ch The subsequent cycloaddition with the alkyne proceeds to form a new, more complex pyrazole-containing structure. sonar.ch The efficiency and regioselectivity of these cycloadditions are governed by Frontier Molecular Orbital (FMO) theory, where the relative energies of the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the alkyne (the dipolarophile) are critical. sonar.ch

Mechanistic studies of these reactions, including the characterization of key intermediates and the influence of catalysts and reaction conditions, are crucial for optimizing existing methods and discovering new transformations. acs.orgorganic-chemistry.org For instance, copper-catalyzed aerobic oxidative cyclizations and ruthenium-catalyzed oxidative C-N couplings represent advanced methods for pyrazole synthesis and functionalization that proceed through radical or organometallic intermediates. organic-chemistry.org

Role as a Key Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, found in numerous approved drugs and bioactive compounds. nih.govglobalresearchonline.net The versatility of the pyrazole ring allows for various substitutions, enabling the fine-tuning of pharmacological properties. nih.gov this compound, in particular, serves as a crucial starting material or key intermediate in the synthesis of more complex molecules with therapeutic potential. acs.org Its ethynyl group is particularly useful for "click chemistry" reactions and Sonagashira cross-coupling, facilitating the efficient construction of diverse molecular architectures. acs.orgnih.gov

Inhibitors of Kinase Enzymes (e.g., MPS1, MER/AXL, CDK)

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases like cancer. Consequently, kinase inhibitors are a major focus of drug development. The this compound scaffold has been instrumental in the creation of potent inhibitors for several kinases.

Monopolar Spindle 1 (MPS1) Kinase: In the development of orally bioavailable inhibitors of MPS1, a key regulator of the spindle assembly checkpoint, this compound was used as a key building block. acs.org Researchers developed an efficient route for synthesizing 1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibitors by coupling this compound with an unprotected 4-amino-2-bromo-5-iodopyridine. acs.org The resulting compounds showed potent and selective inhibition of MPS1. acs.org

MER/AXL Kinase: The TAM family of receptor tyrosine kinases, including MER and AXL, are implicated in cancer progression and immune evasion. nih.gov In the quest for dual MER/AXL kinase inhibitors, the incorporation of a 1H-pyrazol-4-yl group, derived from precursors like this compound, proved to be beneficial for potency. nih.gov While a direct synthesis using this specific compound wasn't detailed, the importance of the pyrazole moiety in this class of inhibitors is evident.

Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been extensively studied as inhibitors of CDKs, which are central to the regulation of the cell cycle. nih.gov The structural framework provided by pyrazoles allows for modifications that can lead to potent and selective CDK inhibition, a key strategy in anticancer therapy. nih.govresearchgate.net

Anticancer Activity and Mechanisms of Action

The pyrazole scaffold is a prominent feature in many anticancer agents due to its ability to interact with various biological targets. globalresearchonline.netnih.govresearchgate.net Derivatives of this compound contribute to this field through their incorporation into molecules that exhibit cytotoxic effects on cancer cell lines.

The anticancer mechanisms of pyrazole-containing compounds are diverse and include the inhibition of kinases (as discussed above), disruption of tubulin polymerization, and induction of apoptosis. nih.govresearchgate.net For instance, pyrazole derivatives have shown potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. nih.govresearchgate.net Structure-activity relationship studies have demonstrated that the substitution pattern on the pyrazole ring is crucial for enhancing anticancer efficacy and selectivity. nih.govresearchgate.net

Antimicrobial and Antibacterial Applications

The emergence of antibiotic-resistant microbial strains has created an urgent need for new antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties. nih.govnih.govnih.gov The pyrazole nucleus is present in some antibacterial drugs and has been a focus for the synthesis of new compounds with antimicrobial activity. nih.govnih.gov

Studies have shown that pyrazole derivatives can be effective against various bacterial and fungal strains. nih.gov For example, certain synthesized pyrazole analogues have shown high activity against Escherichia coli and Streptococcus epidermidis, as well as antifungal activity against Aspergillus niger. nih.gov The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Other Pharmacological Activities (e.g., Anti-inflammatory, Analgesic)

Beyond cancer and infectious diseases, pyrazole derivatives have been investigated for a range of other pharmacological effects. globalresearchonline.netevitachem.com The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257). researchgate.net

Anti-inflammatory and Analgesic Activity: Numerous studies have reported the synthesis of pyrazole derivatives with significant anti-inflammatory and analgesic properties. nih.govevitachem.commdpi.com These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. mdpi.com The structural versatility of the pyrazole core allows for the design of selective COX-2 inhibitors, which can offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies provide critical insights into how different substituents on the pyrazole ring influence their potency and selectivity. nih.govnih.gov

Impact of Substitution Patterns on Biological Potency

The biological activity of pyrazole-based compounds can be significantly modulated by the nature and position of substituents on the pyrazole ring. nih.govnih.gov

Kinase Inhibition: In the context of MPS1 inhibitors, N-methylation of the C-2 pyrazole, as in this compound, was found to be well-tolerated, resulting in an air-stable compound with only a slight reduction in potency compared to the unsubstituted pyrazole. acs.org In the development of MER/AXL inhibitors, the addition of a methyl group to the pyrazole ring led to a decrease in potency, possibly due to steric hindrance that interfered with the rotation of the pyrazole ring. nih.gov

Anticancer and Antimicrobial Activity: SAR studies on anticancer pyrazole derivatives have shown that the introduction of different aryl groups and other heterocyclic moieties can dramatically enhance cytotoxicity against various cancer cell lines. nih.govresearchgate.net Similarly, for antimicrobial applications, the specific substituents on the pyrazole core determine the spectrum and potency of activity against different microbial species. nih.gov

Below is a data table summarizing the impact of substitutions on the biological activity of pyrazole derivatives, drawing from findings on related structures.

| Compound Class | Substitution | Effect on Biological Potency | Target |

| MPS1 Inhibitors | N-methylation of pyrazole | Maintained good potency, improved stability | MPS1 Kinase |

| MER/AXL Inhibitors | Additional methyl group on pyrazole | Decreased potency | MER/AXL Kinase |

| Anticancer Agents | Various aryl and heterocyclic groups | Enhanced cytotoxicity | Various cancer cell lines |

| Antimicrobial Agents | Different functional groups | Modulated antimicrobial spectrum and potency | Bacteria and Fungi |

Ligand Efficiency and Metabolic Stability Considerations

In the optimization of lead compounds, achieving a balance between binding affinity, physicochemical properties, and metabolic stability is paramount. The this compound moiety has been incorporated into molecular designs to enhance these key drug-like characteristics.

One of the primary considerations in drug design is ligand efficiency (LE), a metric that relates the binding energy of a ligand to the number of its non-hydrogen atoms. The 1-methylpyrazole (B151067) group, in particular, has been selected over alternatives like 1-trifluoroethyl pyrazole due to its lower lipophilicity and consequently improved ligand efficiency. nih.gov This allows for the creation of potent compounds that adhere to more favorable physicochemical property profiles.

Metabolic stability is another critical factor, determining the in vivo half-life of a drug candidate. The pyrazole ring is generally considered a stable heterocycle. Research has shown that strategic modifications, such as the N-methylation of a C-2 pyrazole on a pyrrolopyridine scaffold, can lead to a slight improvement in metabolic stability in mouse liver microsomes (MLM). nih.gov For instance, in the development of Monopolar Spindle 1 (MPS1) kinase inhibitors, the N-methylated pyrazole compound 29 showed 72% of the compound remaining in an MLM assay, compared to 99% degradation for its N-H pyrazole counterpart 25 . nih.gov

Further studies have utilized this compound in the synthesis of kinase inhibitors, which subsequently underwent metabolic stability assessment. In the development of dual MER/AXL kinase inhibitors, potent compounds were incubated with mouse liver microsomes and an NADPH-generating system for 30 minutes to evaluate their metabolic fate. acs.org Similarly, in the discovery of phosphoinositide 3-kinase (PI3K)-γ inhibitors, a comprehensive hepatocyte metabolic stability protocol was employed using cryopreserved hepatocytes from mice, rats, monkeys, and humans. doi.org In another study focused on RET kinase inhibitors, a compound incorporating the this compound moiety was noted to have high stability in hepatic microsomes, suggesting the potential for excellent exposure in the blood. googleapis.com

Table 1: Metabolic Stability Data for Related Compounds

| Compound ID | Scaffold/Target | Key Modification | Assay System | Stability Metric | Reference |

|---|---|---|---|---|---|

| 29 | 1H-Pyrrolo[3,2-c]pyridine / MPS1 Kinase | N-methylation of C-2 pyrazole | Mouse Liver Microsomes (MLM) | 72% remaining | nih.gov |

| 25 | 1H-Pyrrolo[3,2-c]pyridine / MPS1 Kinase | Unsubstituted C-2 pyrazole | Mouse Liver Microsomes (MLM) | 1% remaining (99% degradation) | nih.gov |

| IPI-549 | PI3Kγ Inhibitor | Contains this compound | Mouse, Rat, Monkey, Human Hepatocytes | N/A | doi.orgnewdrugapprovals.org |

| Unnamed | RET Inhibitor | Contains this compound | Hepatic Microsomes | High Stability | googleapis.com |

Integration into PROTAC (Proteolysis Targeting Chimera) Design

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than merely inhibiting them. A PROTAC molecule is bifunctional, consisting of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The terminal alkyne of this compound makes it a highly suitable building block for the synthesis of these complex molecules, often via Sonogashira coupling reactions.

In a notable example, this compound was used in the development of potent degraders of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical targets in oncology. umich.edu Researchers synthesized a series of compounds, including QCA276 , by performing a Sonogashira coupling reaction between an iodinated precursor and this compound. umich.edu This work ultimately led to the discovery of QCA570 , an exceptionally potent and efficacious PROTAC degrader of BET proteins. umich.edu The synthesis demonstrates the modularity of using fragments like this compound to construct PROTACs, where it can be part of the target-binding warhead or integrated into the linker assembly. umich.edu

Table 2: Application of this compound in PROTAC Synthesis

| PROTAC / Intermediate | Target Protein | Synthetic Role of this compound | Key Reaction | Reference |

|---|---|---|---|---|

| QCA276 (Compound 22 ) | BET Proteins | Building block for the BET-binding moiety | Sonogashira coupling | umich.edu |

Applications in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The terminal alkyne of this compound is an ideal functional group for such applications, particularly for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The ethynyl group on the pyrazole ring allows for its use as a chemical reporter or a reactive handle for conjugating molecules to biomolecules or surfaces. While the trimethylsilyl (TMS)-protected version, 1-Methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole, offers enhanced stability, its deprotection yields the free ethynyl group which is highly reactive in click chemistry. This reactivity allows for the specific and efficient formation of a stable triazole linkage with an azide-functionalized partner.

This strategy has been employed in the synthesis of 1,2,3-triazole-containing analogues designed as selective sphingosine (B13886) kinase-2 (SphK2) inhibitors. nih.gov In this work, various azides were reacted with this compound in the presence of a copper catalyst to generate a library of potential inhibitors. nih.gov The resulting compound 21g , which featured the 1-methylpyrazole group on the terminal end of the newly formed 1,2,3-triazole, was identified as a potent SphK2 inhibitor with an IC₅₀ value of 0.234 µM and high selectivity over the SphK1 isoform. nih.gov This highlights how the click reaction enabled by the ethynyl group serves as a powerful tool for linking molecular fragments in drug discovery, a key principle of bioorthogonal chemistry.

Computational and Spectroscopic Studies of 4 Ethynyl 1 Methyl 1h Pyrazole

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful computational tools that provide profound insights into the intrinsic properties of molecules at the atomic and electronic levels. These methods are instrumental in predicting molecular structure, stability, and reactivity, thereby guiding experimental research. For 4-Ethynyl-1-methyl-1H-pyrazole, these computational approaches can elucidate its fundamental characteristics.

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely applied tool for predicting the electronic properties of organic compounds, including pyrazole (B372694) derivatives. DFT calculations can determine various electronic descriptors that are crucial for understanding the reactivity and kinetic stability of a molecule.

While specific DFT studies exclusively focused on this compound are not extensively available in the public domain, the principles of DFT can be applied to predict its electronic properties. Such calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. Following optimization, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter, as a larger gap generally implies higher stability and lower chemical reactivity.

For the broader class of pyrazole derivatives, DFT studies have been instrumental in understanding their electronic behavior and potential applications. nih.gov These studies often reveal how different substituents on the pyrazole ring influence the electronic distribution and, consequently, the molecule's reactivity and interaction with biological targets.

Table 1: Predicted Electronic Properties of Pyrazole Derivatives from General DFT Studies

| Property | Significance | Predicted Trend for this compound |

| HOMO Energy | Indicates the ability to donate an electron. | The ethynyl (B1212043) group may influence the electron density of the pyrazole ring. |

| LUMO Energy | Indicates the ability to accept an electron. | The methyl and ethynyl substituents will affect the energy of the LUMO. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | A moderate to high gap is expected, typical for stable organic molecules. |

| Dipole Moment | Indicates the overall polarity of the molecule. | The asymmetry of the substituents will result in a net dipole moment. |

Note: The data in this table is illustrative and based on general principles of DFT applied to pyrazole derivatives, as specific published data for this compound is limited.

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation and the energy barriers between different conformers is crucial for predicting a molecule's shape and how it will interact with other molecules, such as biological receptors.

For this compound, computational methods can be employed to perform a systematic search of its conformational space. By calculating the potential energy of the molecule as a function of the rotation of its substituents (the methyl and ethynyl groups), a potential energy surface can be generated. The minima on this surface correspond to stable conformations, while the maxima represent the energy barriers for interconversion.

Given the relatively rigid structure of the pyrazole ring and the linear nature of the ethynyl group, this compound is expected to have a limited number of low-energy conformers. The primary conformational flexibility would arise from the rotation of the methyl group. The results of such an analysis would provide valuable information about the molecule's three-dimensional structure and its energetic landscape.

Molecular Docking and Dynamics Simulations in Drug Design

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques in modern drug discovery. They are used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein, and to assess the stability of the resulting complex.

Ligand-Target Binding Interactions

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is used to predict the binding mode of a potential drug molecule to a protein target of interest. The process involves sampling a large number of possible orientations and conformations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity.

Table 2: Potential Ligand-Target Interactions for this compound

| Interaction Type | Potential Interacting Groups on the Ligand | Example Target Amino Acid Residues |

| Hydrogen Bonding | Pyrazole ring nitrogens | Serine, Threonine, Aspartic Acid, Glutamic Acid |

| Hydrophobic Interactions | Methyl group, Ethynyl group, Pyrazole ring | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Pyrazole ring, Ethynyl group | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Note: This table is based on the chemical structure of this compound and general principles of ligand-target interactions observed for other pyrazole derivatives.

Prediction of Inhibitory Activity

Following molecular docking, the predicted binding affinity, often expressed as a docking score, can be used as an initial indicator of the potential inhibitory activity of a compound. Molecules with lower (more negative) docking scores are generally predicted to have stronger binding affinities and, therefore, potentially higher inhibitory potency.

To further refine these predictions and to understand the dynamic behavior of the ligand-protein complex, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose predicted by docking, the flexibility of the protein and ligand, and the role of solvent molecules in the binding process. By analyzing the trajectory of an MD simulation, one can calculate the binding free energy, which is a more accurate predictor of inhibitory activity than the docking score alone.

For this compound, a typical workflow would involve docking it into the active site of a relevant protein target. The best-scoring poses would then be subjected to MD simulations to assess their stability and to calculate the binding free energy. The results of these simulations could then be used to prioritize this compound for experimental testing.

Spectroscopic Characterization for Structural Elucidation (Excluding Basic Data)

Advanced spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of a molecule. While basic spectroscopic data provides fundamental information, more sophisticated methods and analyses are often required for complete structural elucidation.

For this compound, techniques such as two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy would be crucial. Experiments like COSY (Correlation Spectroscopy) would establish the connectivity of protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal the correlations between protons and carbons, confirming the attachment of the methyl and ethynyl groups to the pyrazole ring.

Infrared (IR) spectroscopy would provide information about the functional groups present in the molecule. The characteristic stretching frequencies of the C≡C bond in the ethynyl group and the various C-H and C-N bonds within the pyrazole ring and methyl group would be key features in the IR spectrum.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information.

While a comprehensive set of advanced spectroscopic data for this compound is not widely published, the expected spectral features can be predicted based on the known chemical shifts and vibrational frequencies of similar structural motifs.

Table 3: Predicted Spectroscopic Features for this compound

| Spectroscopic Technique | Predicted Feature | Structural Information |

| ¹H NMR | Singlet for the methyl protons, singlets for the pyrazole ring protons, and a singlet for the acetylenic proton. | Confirms the presence and electronic environment of the different types of protons. |

| ¹³C NMR | Resonances for the methyl carbon, the pyrazole ring carbons, and the two carbons of the ethynyl group. | Provides information on the carbon skeleton of the molecule. |

| IR Spectroscopy | Sharp absorption band for the C≡C stretch, and characteristic bands for C-H and C=N stretches. | Confirms the presence of the ethynyl functional group and the pyrazole ring. |

| High-Resolution Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₆H₆N₂. | Confirms the molecular formula. |

Note: The predicted features in this table are based on general spectroscopic principles and data for analogous compounds.

Future Directions and Unexplored Research Avenues

Development of Green and Sustainable Synthetic Routes

While traditional synthetic methods for pyrazole (B372694) derivatives are well-established, future research must focus on developing environmentally benign and sustainable routes for the synthesis of 4-ethynyl-1-methyl-1H-pyrazole and its analogs. Green chemistry principles, such as atom economy, use of safer solvents, and energy efficiency, are paramount. acs.orgnih.gov The exploration of multicomponent reactions (MCRs) stands out as a promising strategy, as they can significantly reduce the number of synthetic steps, minimize waste, and often proceed in greener solvents like water or ethanol (B145695). acs.orgrsc.org

Future investigations should prioritize the following green approaches:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve yields compared to conventional heating methods. rsc.org

Catalysis: The use of recyclable or biodegradable catalysts, such as heteropolyacids or biocatalysts, can enhance reaction selectivity and reduce the environmental impact. tandfonline.com

Solvent-Free and Aqueous Media Reactions: Conducting syntheses in water or under solvent-free conditions, for example, through grinding techniques, represents a significant step towards sustainable chemical production. tandfonline.comnih.gov

| Green Synthesis Approach | Key Advantages | Potential Application |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields | Rapid synthesis of pyrazole libraries |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, energy efficiency | Facilitating multicomponent reactions |

| Biocatalysis | High selectivity, mild reaction conditions | Enantioselective synthesis of chiral pyrazole derivatives |

| Solvent-Free Reactions (Grinding) | Eliminates solvent waste, operational simplicity | Environmentally friendly production of pyrazole precursors |

| Reactions in Aqueous Media | Use of a non-toxic, renewable solvent | Large-scale synthesis with reduced environmental footprint |

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrazole scaffold is a "biologically privileged" structure found in numerous FDA-approved drugs. mdpi.comresearchgate.net Derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netnih.govresearchgate.net However, the full therapeutic potential of this compound remains largely untapped.

Future research should be directed toward screening this compound and its derivatives against novel biological targets to address unmet medical needs. The ethynyl (B1212043) group provides a versatile handle for "click chemistry" reactions, enabling its conjugation to biomolecules for target identification and validation studies.

Potential new therapeutic areas for exploration include:

Neurodegenerative Diseases: Investigating the neuroprotective effects of pyrazole derivatives could lead to new treatments for conditions like Alzheimer's or Parkinson's disease. researchgate.net

Neglected Tropical Diseases: The antiparasitic activity of pyrazoles suggests potential applications in developing new drugs for diseases like Chagas disease or leishmaniasis. researchgate.netnih.gov

Tuberculosis: Recent studies have identified novel pyrazole-containing compounds with potent activity against Mycobacterium tuberculosis, highlighting a critical area for further investigation. nih.gov

Antiviral Agents: Given the urgent need for new antiviral therapies, screening pyrazole libraries against viral targets, such as the SARS-CoV-2 main protease (Mpro), is a high-priority research direction. nih.govnih.gov

Advanced Materials Science Applications

The application of pyrazole derivatives in materials science is an emerging field with considerable potential. researchgate.net The rigid, planar structure of the pyrazole ring, combined with the reactive ethynyl group of this compound, makes it an excellent building block for advanced materials. The nitrogen atoms in the pyrazole ring can act as ligands, allowing for the formation of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com

Unexplored research avenues in materials science include:

Organic Electronics: Pyrazole-based compounds could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of conductive polymers.

Sensors: The ability of the pyrazole moiety to chelate metal ions could be exploited to develop selective and sensitive chemical sensors for environmental monitoring or medical diagnostics. mdpi.com

Corrosion Inhibitors: Pyrazole derivatives have the potential to be effective corrosion inhibitors for various metals and alloys, an application that warrants further systematic study.

Dyes and Pigments: The heteroaromatic nature of the pyrazole ring suggests that its derivatives could be developed into novel dyes with unique photophysical properties. mdpi.com

Further Computational and Theoretical Investigations

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, properties, and reactivity. eurasianjournals.comeurasianjournals.com For this compound, computational studies can accelerate the discovery and optimization of its applications.

Future theoretical investigations should focus on:

Structure-Activity Relationship (SAR) Studies: Using techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, researchers can build predictive models to guide the rational design of new derivatives with enhanced biological activity. nih.goveurasianjournals.comnih.gov

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to understand the mechanisms of synthetic reactions, leading to the optimization of reaction conditions and the development of more efficient synthetic routes. eurasianjournals.comnih.gov

Materials Property Prediction: Computational modeling can predict the electronic, optical, and mechanical properties of materials derived from this compound, guiding the design of novel materials for specific applications.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of pyrazole derivatives when interacting with biological targets, such as enzymes or receptors, helping to understand their mechanism of action. eurasianjournals.com

| Computational Method | Research Application | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes to biological targets | Identification of potential drug candidates eurasianjournals.com |

| Density Functional Theory (DFT) | Investigating electronic structure and reactivity | Optimization of synthetic pathways nih.gov |

| Molecular Dynamics (MD) | Simulating dynamic behavior and conformational changes | Understanding protein-ligand interactions eurasianjournals.com |

| QSAR | Correlating chemical structure with biological activity | Guiding the design of more potent analogs nih.gov |

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for rapidly generating large collections of structurally related compounds, known as chemical libraries. acs.orgmdpi.com The synthesis of pyrazole-based libraries has become a key tool in drug discovery. mdpi.comnih.gov The this compound scaffold is an ideal starting point for combinatorial library synthesis due to the presence of the highly versatile ethynyl group.

Future work in this area should involve:

Scaffold Decoration: Using the ethynyl group as a chemical handle, a wide variety of substituents can be introduced via reactions like Sonogashira coupling, click chemistry (cycloadditions), and hydrofunctionalization. This allows for the creation of a diverse library of compounds with varied physicochemical properties.

Solid-Phase and Solution-Phase Parallel Synthesis: Employing high-throughput synthesis techniques will enable the rapid production of thousands of distinct pyrazole derivatives. mdpi.comnih.gov

High-Throughput Screening (HTS): The synthesized libraries can be screened against a multitude of biological targets to identify hit compounds for various diseases, accelerating the lead discovery process. nih.gov This integrated approach of combinatorial synthesis and HTS provides a framework for the accelerated discovery of novel therapeutic agents. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-Ethynyl-1-methyl-1H-pyrazole?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, a protocol involving 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole and ethynyl precursors in THF/water at 50°C with CuSO₄ and sodium ascorbate yields triazole-pyrazole hybrids with ~61% efficiency after purification . Cyclocondensation of ethyl acetoacetate with hydrazine derivatives is another foundational method for pyrazole ring formation, though optimization of substituents (e.g., ethynyl groups) requires post-synthetic modifications .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential. The ethynyl proton typically appears as a singlet near δ 3.0–3.5 ppm in ¹H NMR, while the pyrazole ring protons show distinct splitting patterns. Mass spectrometry confirms molecular ion peaks and fragmentation pathways, critical for verifying substituent placement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use protective gear (gloves, goggles, lab coats) to avoid skin/eye contact. Reactions involving ethynyl groups may generate hazardous intermediates; perform air-sensitive steps in a glovebox. Post-experiment waste should be segregated and disposed via certified chemical waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during ethynyl-group functionalization?

Discrepancies in yields often stem from catalyst efficiency or competing side reactions. For CuAAC reactions, optimizing Cu(I) catalyst loading (e.g., 5–10 mol%) and temperature (40–60°C) minimizes byproducts. Kinetic studies using in situ IR or HPLC can identify optimal reaction windows .

Q. What strategies enable selective functionalization of the ethynyl group in this compound?

The ethynyl moiety is amenable to click chemistry (e.g., triazole formation via CuAAC) or Sonogashira coupling for carbon-carbon bond formation. Protecting groups (e.g., trimethylsilyl) may be required to prevent undesired reactivity during multi-step syntheses .

Q. How do structural modifications of the pyrazole ring impact biological activity?

Substitutions at the 1- and 4-positions (e.g., nitro, methyl, aryl groups) modulate electronic properties and binding affinity. For instance, nitro-to-amino reduction (via catalytic hydrogenation) enhances solubility and alters receptor interactions, as seen in cannabinoid receptor ligands .

Q. What analytical challenges arise in distinguishing this compound isomers?

Regioisomers (e.g., 3- vs. 5-substituted pyrazoles) require advanced techniques like NOESY NMR or X-ray crystallography. Computational modeling (DFT) predicts stability and spectroscopic signatures to guide experimental validation .

Q. How can researchers mitigate decomposition of the ethynyl group under acidic/basic conditions?

Ethynyl stability is pH-dependent. Avoid strong acids/bases; use buffered conditions (pH 6–8) for reactions. Steric shielding via bulky substituents (e.g., tert-butyl) or electron-withdrawing groups (e.g., nitro) enhances stability .

Data Analysis and Optimization

Q. What methodologies are effective in analyzing contradictory spectral data for pyrazole derivatives?

Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Contradictions in mass spectra may indicate impurities, requiring HPLC purification or recrystallization .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Design of experiments (DoE) approaches, such as factorial designs, systematically vary parameters (temperature, solvent ratio, catalyst). For CuAAC, switching to microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yield .

Application-Oriented Research

Q. What role does this compound play in medicinal chemistry scaffold design?

Its rigid pyrazole core and ethynyl "click" handle make it a versatile scaffold for drug discovery. Derivatives exhibit activity as kinase inhibitors or cannabinoid receptor modulators, with structural tuning via substituent variation .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies guide functionalization for target-specific bioactivity .